molecular formula C24H24N2O6 B11600947 Diethyl 2,6-diamino-4-(3,4-dimethylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Diethyl 2,6-diamino-4-(3,4-dimethylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11600947
M. Wt: 436.5 g/mol
InChI Key: SVAWNNMYFIERAJ-UHFFFAOYSA-N
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Description

Diethyl 2,6-diamino-4-(3,4-dimethylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,6-diamino-4-(3,4-dimethylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furobenzofuran core, followed by the introduction of amino groups and the esterification of carboxyl groups. Common reagents used in these steps include organometallic catalysts, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity. Industrial methods also focus on optimizing reaction conditions to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-diamino-4-(3,4-dimethylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce carbonyl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Diethyl 2,6-diamino-4-(3,4-dimethylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Diethyl 2,6-diamino-4-(3,4-dimethylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,6-diamino-4-(4-ethylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate
  • Diethyl 2,6-diamino-4-(3,4-dimethylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate

Uniqueness

Diethyl 2,6-diamino-4-(3,4-dimethylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

diethyl 2,6-diamino-4-(3,4-dimethylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C24H24N2O6/c1-5-29-23(27)17-14-10-15-18(19(22(26)31-15)24(28)30-6-2)16(20(14)32-21(17)25)13-8-7-11(3)12(4)9-13/h7-10H,5-6,25-26H2,1-4H3

InChI Key

SVAWNNMYFIERAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC(=C(C=C4)C)C)N

Origin of Product

United States

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